Diethyl (5-bromo-3-methylpyridin-2-YL)malonate
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Overview
Description
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a pyridine ring at the 2nd position of the malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate typically involves the alkylation of diethyl malonate with 5-bromo-2-chloro-3-nitropyridine. The reaction is carried out in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the temperature between 5°C to 40°C and stirring the mixture for a specific duration to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Sodium Hydride: Used as a base for deprotonation.
N,N-Dimethylformamide (DMF): Used as a solvent.
Hydrochloric Acid: Used for hydrolysis of ester groups.
Palladium Catalysts: Used in cross-coupling reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Substituted Acetic Acids: Formed through hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Diethyl (5-bromo-3-methylpyridin-2-YL)malonate involves its reactivity as a malonic ester. The compound can be deprotonated to form an enolate ion, which then undergoes nucleophilic substitution with various electrophiles.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler malonic ester without the bromine and pyridine substituents.
Diethyl (5-bromo-2-methylpyridin-3-YL)malonate: Similar structure but with different substitution pattern on the pyridine ring.
Uniqueness
Diethyl (5-bromo-3-methylpyridin-2-YL)malonate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to other malonic esters. This uniqueness makes it valuable for targeted synthetic applications and the development of specialized compounds .
Properties
Molecular Formula |
C13H16BrNO4 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
diethyl 2-(5-bromo-3-methylpyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H16BrNO4/c1-4-18-12(16)10(13(17)19-5-2)11-8(3)6-9(14)7-15-11/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
UOUOOARRTCNJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1C)Br)C(=O)OCC |
Origin of Product |
United States |
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